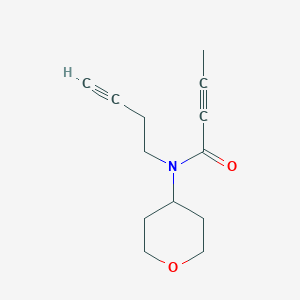
Methyl 4-(2-((5-(3-(trifluoromethyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoromethyl groups are often used in medicinal chemistry due to their ability to improve the metabolic stability and bioavailability of drug molecules . They are typically introduced into molecules through a variety of synthetic methods .
Molecular Structure Analysis
The molecular structure of compounds with trifluoromethyl groups can be quite complex. The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Trifluoromethyl groups can increase the lipophilicity and metabolic stability of a compound, which can affect its physical and chemical properties .科学的研究の応用
Fluorescence Studies and Theoretical Insights
Spectroscopic and Theoretical Studies of Fluorescence Effects : Thiadiazole compounds have been investigated for their interesting fluorescence properties. Studies on 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and its analogs have shown dual fluorescence effects influenced by molecular aggregation, concentration changes, and pH levels. These properties could have implications for bio-imaging and sensor applications. Density functional theory (DFT) modeling provides hypotheses on the microscopic origins of these phenomena, indicating potential for further exploration in materials science and chemical sensing (Matwijczuk et al., 2018).
Synthesis and Transformation Studies
Synthesis of 1,3,5-Disubstituted 1-Aminocyanurates : The transformation of 1,3,4-oxadiazol-2(3H)-one derivatives into 1,3,5-triazine-2,4,6-trione derivatives under specific conditions highlights the versatility of thiadiazole compounds in synthesizing complex heterocycles. These transformations could be relevant in the development of new chemical entities for pharmaceuticals and agrochemicals (Chau et al., 1997).
Anticancer Evaluation and Molecular Docking
Microwave-Assisted Synthesis and Anticancer Evaluation : Thiadiazole derivatives have been synthesized and evaluated for their anticancer activity. Schiff’s bases containing thiadiazole and benzamide groups showed promising activity against various cancer cell lines. Molecular docking studies provide insights into the mechanisms of action, suggesting these compounds as potential leads for anticancer drug development (Tiwari et al., 2017).
Aggregation and Solvent Effects
Effects of Solvent on Molecular Aggregation : The study of thiadiazole derivatives in different solvents revealed the impact of molecular aggregation on fluorescence properties. These findings contribute to our understanding of how thiadiazole compounds interact with their environment, which is crucial for designing fluorescence-based sensors and probes (Matwijczuk et al., 2016).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-[[2-[[5-[[3-(trifluoromethyl)benzoyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O4S2/c1-31-17(30)11-5-7-14(8-6-11)24-15(28)10-32-19-27-26-18(33-19)25-16(29)12-3-2-4-13(9-12)20(21,22)23/h2-9H,10H2,1H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGPNNCLCHNCAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
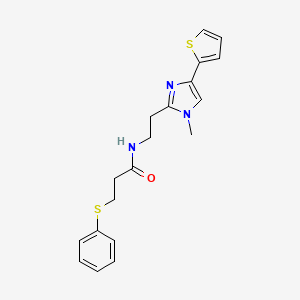
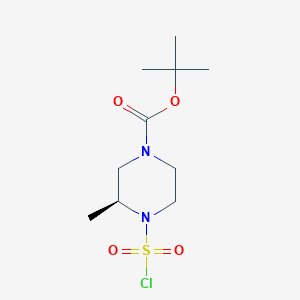
![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2750636.png)
![1-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2750637.png)
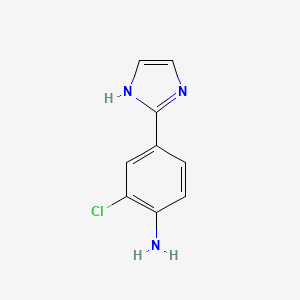
![3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2750639.png)
![N-[2-[4-(2,5-Dimethylphenoxy)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2750640.png)
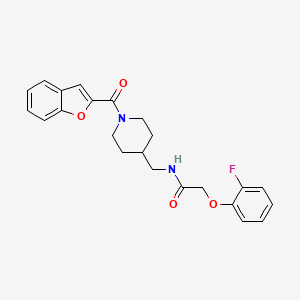
![({2-[(2,4-Dichlorobenzyl)oxy]-1-naphthyl}methylene)(methyl)ammoniumolate](/img/structure/B2750642.png)
![5-[(3-methylbutanoyl)amino]-2-piperazin-1-yl-N,N-dipropylnicotinamide](/img/structure/B2750644.png)
